molecular formula C8H7IO3 B14545445 Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- CAS No. 62069-33-4

Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-

Cat. No.: B14545445
CAS No.: 62069-33-4
M. Wt: 278.04 g/mol
InChI Key: GWOOFZJDDXMTCN-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-, also known as 1-(2,4-Dihydroxy-5-iodophenyl)ethanone, is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . This compound is characterized by the presence of iodine and hydroxyl groups attached to a phenyl ring, making it a unique derivative of acetophenone.

Preparation Methods

The synthesis of Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- typically involves the iodination of 2,4-dihydroxyacetophenone. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The process can be summarized as follows:

    Starting Material: 2,4-Dihydroxyacetophenone.

    Reagents: Iodine (I2), oxidizing agent (e.g., H2O2 or NaOCl).

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated by filtration, followed by recrystallization to obtain pure Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-.

Chemical Reactions Analysis

Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- can be compared with other similar compounds such as:

    2,4-Dihydroxyacetophenone: Lacks the iodine atom, making it less reactive in halogen bonding.

    4-Iodoacetophenone: Lacks the hydroxyl groups, reducing its ability to participate in hydrogen bonding and redox reactions.

    2,4-Dihydroxy-5-methylacetophenone: Contains a methyl group instead of iodine, altering its chemical reactivity and biological activity.

The presence of both hydroxyl and iodine groups in Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)- makes it unique and versatile for various applications.

Properties

IUPAC Name

1-(2,4-dihydroxy-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOOFZJDDXMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450193
Record name Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62069-33-4
Record name Ethanone, 1-(2,4-dihydroxy-5-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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